
Methyl 4-methoxy-6-nitroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-6-nitroquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The quinoline scaffold is a significant motif in drug development due to its presence in various pharmacologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Methyl 4-methoxy-6-nitroquinoline-2-carboxylate, often involves multi-step reactions. One common method is the Friedländer synthesis, which typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aldehyde in the presence of a base .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-6-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-6-nitroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl 4-methoxy-6-nitroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Heteroannulated quinolones: Exhibit diverse biological activities, including antifungal and anti-inflammatory properties.
Quinolinyl-pyrazoles: Studied for their pharmacological evolution and potential therapeutic applications.
Uniqueness
Methyl 4-methoxy-6-nitroquinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10N2O5 |
|---|---|
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
methyl 4-methoxy-6-nitroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-18-11-6-10(12(15)19-2)13-9-4-3-7(14(16)17)5-8(9)11/h3-6H,1-2H3 |
Clave InChI |
MNIOGMDOALYKOK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




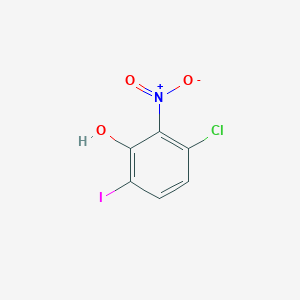
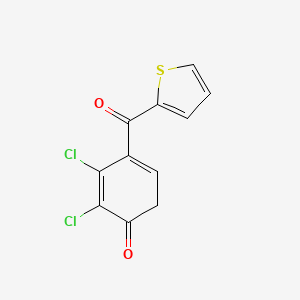
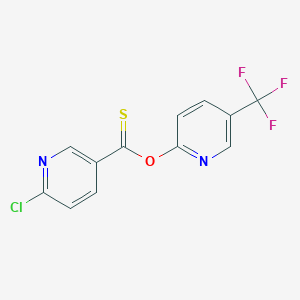
![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)

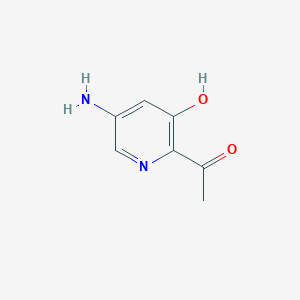

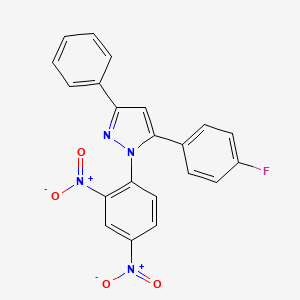
![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)


![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
